

# Spectroscopic Profile of 4-Bromo-2,6-difluoropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-2,6-difluoropyridine

Cat. No.: B1343820

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Disclaimer: Experimental spectroscopic data for **4-Bromo-2,6-difluoropyridine** is not readily available in the public domain. The data presented in this guide is predicted based on established spectroscopic principles and analysis of structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectroscopic characteristics of this compound.

## Introduction

**4-Bromo-2,6-difluoropyridine** is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the pyridine ring is expected to significantly influence its chemical reactivity and physical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **4-Bromo-2,6-difluoropyridine**.

## Predicted Spectroscopic Data

The predicted spectroscopic data for **4-Bromo-2,6-difluoropyridine** is summarized in the following tables. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with data from analogous dihalopyridines and other halogenated aromatic compounds.

## Predicted <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum of **4-Bromo-2,6-difluoropyridine** is expected to show a single signal for the two equivalent protons at the C3 and C5 positions.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 7.2 - 7.5	Triplet	~ 8 Hz ( $^3\text{JH-F}$ )	H-3, H-5

## Predicted $^{13}\text{C}$ NMR Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to exhibit three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 160 - 165 (d, $^1\text{JC-F} \approx 240\text{-}260$ Hz)	C-2, C-6
~ 115 - 120 (t, $^3\text{JC-F} \approx 3\text{-}5$ Hz)	C-3, C-5
~ 105 - 110	C-4

## Predicted $^{19}\text{F}$ NMR Data

The  $^{19}\text{F}$  NMR spectrum is anticipated to display a single resonance for the two equivalent fluorine atoms.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ -65 to -75	Triplet	~ 8 Hz ( $^3\text{JF-H}$ )	F-2, F-6

## Predicted Mass Spectrometry (MS) Data

The mass spectrum of **4-Bromo-2,6-difluoropyridine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes in an approximate 1:1 ratio).

m/z	Relative Abundance	Assignment
193	~100%	[M] <sup>+</sup> (C <sub>5</sub> H <sub>2</sub> <sup>79</sup> BrF <sub>2</sub> N) <sup>+</sup>
195	~98%	[M+2] <sup>+</sup> (C <sub>5</sub> H <sub>2</sub> <sup>81</sup> BrF <sub>2</sub> N) <sup>+</sup>
114	Moderate	[M - Br] <sup>+</sup>
87	Moderate	[M - Br - HCN] <sup>+</sup>

## Predicted Infrared (IR) Data

The IR spectrum will likely exhibit characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Weak-Medium	C-H stretch (aromatic)
1600 - 1550	Strong	C=C and C=N stretching (pyridine ring)
1450 - 1400	Medium-Strong	C-C stretching (pyridine ring)
1250 - 1150	Strong	C-F stretching
800 - 750	Strong	C-H out-of-plane bending
600 - 500	Medium	C-Br stretching

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **4-Bromo-2,6-difluoropyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Bromo-2,6-difluoropyridine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{Acetone-d}_6$ ) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

#### Data Acquisition:

- Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra using standard pulse sequences. For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically employed to simplify the spectrum.

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a dilute solution of **4-Bromo-2,6-difluoropyridine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

#### Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Record the mass spectrum, ensuring to capture the characteristic isotopic pattern of the molecular ion.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

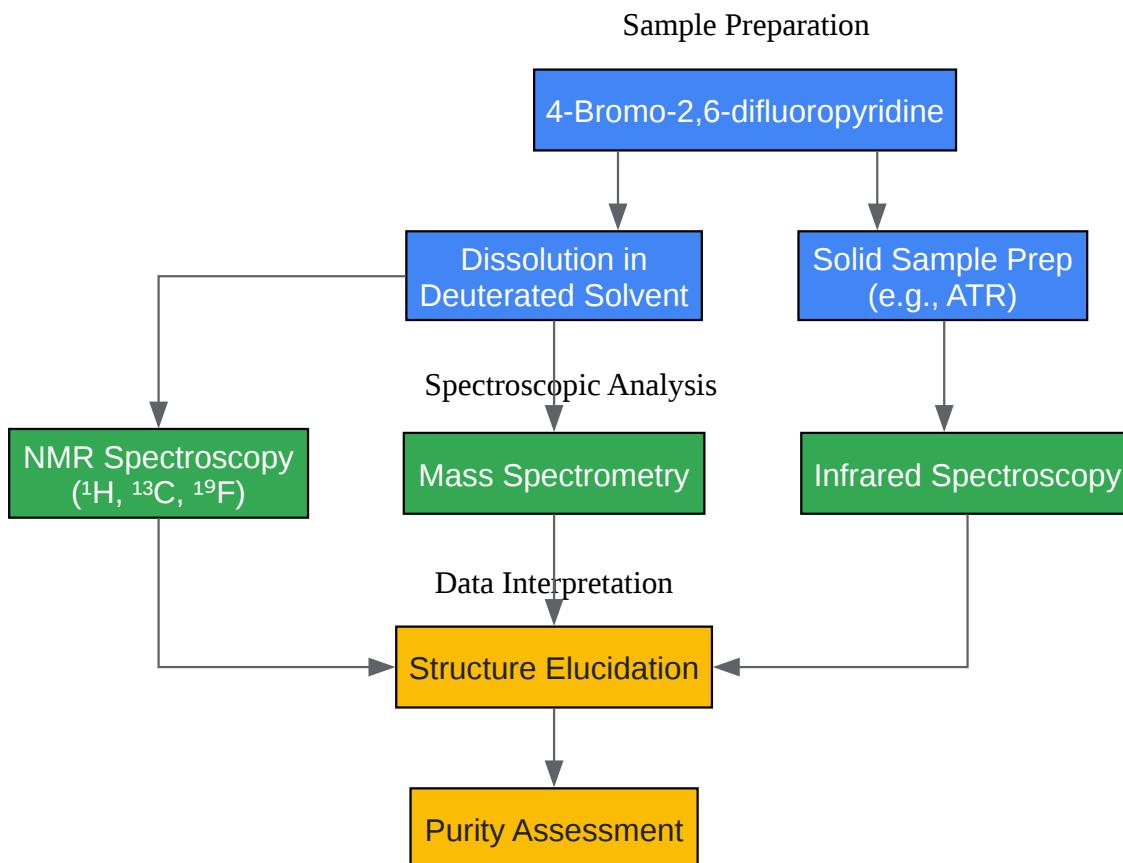
- Place a small, solid sample of **4-Bromo-2,6-difluoropyridine** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Visualizations

### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

## Molecular Structure and Predicted NMR Correlations

Caption: Molecular structure and key predicted NMR correlations for **4-Bromo-2,6-difluoropyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,6-difluoropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343820#spectroscopic-data-for-4-bromo-2-6-difluoropyridine-nmr-ms-ir>

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)